Technical Monograph: 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Technical Monograph: 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Physicochemical Profile, Synthetic Pathways, and Pharmacological Utility
Executive Summary & Chemical Identity
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol represents a privileged scaffold in medicinal chemistry, specifically within the class of 2-aminotetralins . It serves as the naked pharmacophore for a vast library of high-affinity dopamine receptor agonists, most notably the D2/D3 agonist 7-OH-DPAT.
In drug development, this molecule is critical for two reasons:
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Pharmacophoric Integrity: The rigid tetralin ring locks the ethylamine side chain (embedded in the ring) and the phenolic hydroxyl group into a conformation that mimics the trans-rotamer of dopamine, essential for receptor binding.
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Synthetic Versatility: The distinct reactivity of the aliphatic amine (nucleophilic) and the aromatic hydroxyl (acidic/nucleophilic) allows for orthogonal functionalization.
1.1 Nomenclature Mapping
To ensure clarity across literature sources, the following synonym mapping is established for this guide:
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IUPAC: 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
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Medicinal Chemistry Common Name: 2-Amino-7-hydroxytetralin (7-OH-2-AT)
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Core Scaffold: 2-Aminotetralin
| Property | Data | Note |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Chirality | C7 (Saturated Ring) | The (S)-enantiomer is typically the bioactive eutomer for dopamine receptors. |
| pKa (Amine) | ~9.8 - 10.2 | Basic (protonated at physiological pH). |
| pKa (Phenol) | ~9.5 - 10.0 | Weakly acidic. |
| LogP | ~1.2 (Predicted) | Highly dependent on ionization state. |
Physicochemical Properties & Handling
2.1 Stability and Oxidation
As a catechol-mimic containing a phenol and a secondary/primary amine, 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is highly susceptible to oxidation.
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Mechanism: The phenolic group can undergo oxidative radicalization, leading to quinone-methide formation or polymerization, especially under basic conditions or exposure to light.
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Handling Protocol:
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Storage: Store as a hydrobromide (HBr) or hydrochloride (HCl) salt at -20°C.
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Atmosphere: All synthesis and handling must be performed under Argon or Nitrogen.
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Solvents: Use degassed solvents to prevent auto-oxidation during recrystallization.
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2.2 Solubility Profile
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Free Base: Poorly soluble in water; soluble in DMSO, Methanol.
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Salt Forms (HCl/HBr): Highly water-soluble.
Synthetic Methodology
The synthesis of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol typically proceeds via the 7-methoxy-2-tetralone route. This approach is preferred over direct nitration/reduction of tetralin due to regio-control issues.
3.1 Core Synthesis Workflow (Reductive Amination Route)
Reagents:
-
Precursor: 7-Methoxy-2-tetralone
-
Amination Source: Ammonium Acetate (
) or Benzylamine (for easier handling) -
Reducing Agent: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) -
Deprotection: 48% HBr (reflux) or
(DCM, -78°C)
Step-by-Step Protocol:
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Imine Formation:
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Dissolve 7-methoxy-2-tetralone (1.0 eq) in dry Methanol.
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Add Ammonium Acetate (10.0 eq) to generate the imine in situ.
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Critical Control: Add molecular sieves (3Å) to scavenge water and drive equilibrium.
-
-
Reduction:
-
Cool to 0°C. Add
(1.5 eq) portion-wise. -
Allow to warm to RT and stir for 12-16 hours.
-
Workup: Acidify to pH 2 to decompose excess borohydride, then basify to pH 10 to extract the amine (2-amino-7-methoxytetralin).
-
-
Demethylation (The "Topic" Generation):
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Dissolve the methoxy-amine intermediate in 48% aqueous HBr.
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Reflux at 120°C for 3-6 hours.
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Observation: The solution will darken. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1).
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Isolation: Concentrate in vacuo. Recrystallize the resulting HBr salt from Ethanol/Ether.
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3.2 Visualization of Synthetic Pathway
Figure 1: Standard synthetic route from commercially available 7-methoxy-2-tetralone to the target aminotetralol.
Pharmacological Relevance & SAR
The 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol scaffold is a rigidified congener of dopamine.
4.1 Structural Superposition
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Dopamine: Flexible ethylamine chain allows multiple rotamers.
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Aminotetralin: The "beta" carbon of dopamine is incorporated into the alicyclic ring (C2 of tetralin), and the "alpha" carbon is C3.
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Binding Mode: The distance between the basic nitrogen and the phenolic oxygen is critical. In the 7-OH isomer, this distance mimics the trans-alpha-rotamer of dopamine, which is the bioactive conformation for D2-like receptors.
4.2 Derivatization Logic
Researchers rarely use the primary amine directly as a drug due to rapid metabolism (MAO) and poor BBB penetration. Instead, it is used as a scaffold for N-alkylation:
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N-Propylation: Increases lipophilicity and D2/D3 affinity (e.g., 7-OH-DPAT).
-
Thiophene addition: Used in Rotigotine (though Rotigotine uses the 1-OH, 6-N isomer, the chemistry is homologous).
4.3 Receptor Signaling Pathway (D2/D3)
Figure 2: Signal transduction pathway activated by aminotetralin agonists acting on Gi/o-coupled dopamine receptors.
Experimental Validation: Binding Assay Protocol
To validate the synthesized core, a radioligand displacement assay is standard.
Objective: Determine
-
Membrane Prep: CHO cells stably expressing human D2_long receptors.
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Radioligand: [³H]-Spiperone (Antagonist) or [³H]-7-OH-DPAT (Agonist).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl. Crucial: Add 0.1% Ascorbic Acid to prevent oxidation of the tetralol.
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Incubation: 60 min at 25°C.
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Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
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Analysis: Non-linear regression to determine
and convert to using the Cheng-Prusoff equation.
References
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Seeman, P., et al. (1985). "Dopamine D2 receptor binding sites for agonists: a tetrahedral model." Proc. Natl. Acad. Sci. USA. Link
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McDermed, J. D., et al. (1975). "Synthesis and dopaminergic activity of (+)- and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene." Journal of Medicinal Chemistry. Link
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). "The physiology, signaling, and pharmacology of dopamine receptors." Pharmacological Reviews. Link
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PubChem Compound Summary. (2024). "7-Hydroxy-2-dipropylaminotetralin (7-OH-DPAT)." National Library of Medicine. Link
